REACTION_CXSMILES
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[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.S(Cl)([Cl:20])=O>>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([Cl:20])=[O:5]
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Name
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Quantity
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90 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)O)C=C(C=C1Cl)Cl
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Name
|
|
Quantity
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1 mL
|
Type
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reactant
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
|
The cooled solution was evaporated down in vacuo
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Type
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DISTILLATION
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Details
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the residue distilled under nitrogen
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |